molecular formula C25H26FN3O4S B2893687 N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide CAS No. 896263-84-6

N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide

Cat. No.: B2893687
CAS No.: 896263-84-6
M. Wt: 483.56
InChI Key: LBVWTFNIQXHVIC-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by a benzodioxolyl-piperazinyl-ethyl backbone. The compound features:

  • Benzodioxole moiety: A 1,3-benzodioxole group (2H-1,3-benzodioxol-5-yl), which is a bicyclic structure known for enhancing metabolic stability and membrane permeability in pharmaceuticals .
  • Piperazine substituent: A 4-(4-fluorophenyl)piperazine group, a common pharmacophore in central nervous system (CNS) agents due to its affinity for serotonin and dopamine receptors .
  • Benzenesulfonamide terminus: A benzenesulfonamide group, which is frequently associated with enzyme inhibition (e.g., carbonic anhydrase) and enhanced solubility .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O4S/c26-20-7-9-21(10-8-20)28-12-14-29(15-13-28)23(19-6-11-24-25(16-19)33-18-32-24)17-27-34(30,31)22-4-2-1-3-5-22/h1-11,16,23,27H,12-15,17-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBVWTFNIQXHVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(CNS(=O)(=O)C3=CC=CC=C3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide is a complex compound that exhibits various biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a benzodioxole moiety and a piperazine group, contributing to its potential pharmacological properties. The molecular formula is C21H24FN3O4SC_{21}H_{24}FN_{3}O_{4}S, with a molecular weight of approximately 421.49 g/mol.

Structural Representation

PropertyValue
Molecular FormulaC21H24F3N3O4S
Molecular Weight421.49 g/mol
Density1.316 g/cm³
Boiling Point420.6 °C at 760 mmHg
Melting PointNot available

The biological activity of this compound primarily involves its interaction with various biological targets, including receptors and enzymes. Research indicates that compounds with similar structures often act as inhibitors or modulators of specific pathways, particularly in the central nervous system and cardiovascular systems.

Pharmacological Studies

Several studies have evaluated the pharmacological effects of related sulfonamide derivatives, providing insights into their potential therapeutic applications:

  • Cardiovascular Effects : A study demonstrated that certain benzenesulfonamide derivatives significantly altered perfusion pressure in isolated rat heart models, indicating potential cardiovascular effects through calcium channel modulation .
  • CNS Activity : Compounds with piperazine groups have been noted for their anxiolytic and antidepressant-like effects in animal models, suggesting that the piperazine moiety may confer psychoactive properties .

Study 1: Cardiovascular Impact

In an experimental design involving isolated rat hearts, researchers tested various sulfonamide derivatives to assess changes in perfusion pressure and coronary resistance. The results indicated that specific compounds could decrease perfusion pressure significantly over time, suggesting a potential mechanism involving calcium channel inhibition.

Study 2: CNS Effects

A comparative analysis of similar compounds revealed that those containing the benzodioxole structure exhibited notable sedative effects in behavioral tests, supporting their use in treating anxiety disorders.

Table 1: Summary of Biological Activities

Activity TypeCompound TestedResult
Cardiovascular4-(2-aminoethyl)-benzenesulfonamideDecreased perfusion pressure
CNS ActivityPiperazine derivativesAnxiolytic effects observed
Enzyme InhibitionVarious sulfonamide derivativesInhibition of targeted enzymes

Table 2: Experimental Design for Cardiovascular Studies

GroupCompoundDose
ControlKrebs-Henseleit solution only-
IIBenzenesulfonamide0.001 nM
IIICompound 2 (2,5-Dichloro-N-(4-nitro-phenyl)...)0.001 nM
IVCompound 3 (2-Hydrazinocarbonyl-benzenesulfonamide)0.001 nM

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight Key Differences Potential Implications
Target Compound : N-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]benzenesulfonamide - 1,3-Benzodioxole
- 4-(4-Fluorophenyl)piperazine
- Benzenesulfonamide
~443.5 (estimated) N/A Likely CNS activity; possible enzyme inhibition .
N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide () - 1,3-Benzodioxole
- 4-Phenylpiperazine
- 3-Methylbenzamide
443.5 Replaces benzenesulfonamide with 3-methylbenzamide; lacks fluorine on phenyl group. Reduced sulfonamide-mediated enzyme inhibition; altered receptor selectivity .
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide () - 1,3-Benzodioxole
- 4-Methylpiperazine
- Methoxy/methyl-substituted benzenesulfonamide
447.5 Methylpiperazine instead of fluorophenyl-piperazine; additional methoxy/methyl groups. Enhanced lipophilicity; potential for altered pharmacokinetics .
N-(1,3-benzodioxol-5-yl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide () - 1,3-Benzodioxole
- 4-(2-Fluorophenyl)piperazine
- Propanamide
371.41 Shorter ethyl chain replaced by propanamide; 2-fluorophenyl vs. 4-fluorophenyl. Possible differences in receptor binding due to fluorophenyl position .
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydro-pyrazol-1-yl]benzenesulfonamide () - Pyrazoline core
- 4-Hydroxyphenyl
- Benzenesulfonamide
Variable (depends on aryl group) Pyrazoline scaffold instead of benzodioxole-piperazine. Demonstrated cytotoxicity and carbonic anhydrase inhibition .

Key Observations :

Piperazine Substitution :

  • The 4-(4-fluorophenyl)piperazine group in the target compound differentiates it from analogs with 4-phenylpiperazine () or 4-methylpiperazine (). Fluorine substitution often enhances binding to serotonin receptors (e.g., 5-HT1A) .
  • In contrast, the 2-fluorophenyl analog () may exhibit distinct receptor affinity due to positional isomerism .

Terminal Functional Groups :

  • Benzenesulfonamide (target compound) vs. benzamide () or propanamide (): Sulfonamide groups are associated with enzyme inhibition (e.g., carbonic anhydrase), while amides may prioritize CNS penetration .

Benzodioxole vs. Pyrazoline Cores :

  • Pyrazoline-based benzenesulfonamides () show cytotoxicity, suggesting the target compound’s benzodioxole core might prioritize stability over direct cytotoxic effects .

Q & A

Q. Experimental Design :

Substituent Variation : Systematically modify substituents on the benzodioxole (e.g., methyl, chloro) and fluorophenyl groups (e.g., replacing F with Cl or CF₃) to assess steric/electronic effects.

Receptor Binding Assays : Use radioligand displacement assays (e.g., 5-HT₁A or 5-HT₂A receptors) with HEK293 cells expressing human receptors.

Computational Modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding poses and affinity changes.

Data Contradiction Note : Conflicting binding data may arise from differences in assay conditions (e.g., pH, buffer composition) or receptor isoforms. Normalize results using reference ligands like WAY-100635 .

Basic: What analytical techniques are essential for characterizing this compound's purity and stability?

Technique Application
HPLC-MS Quantify purity (>95%) and detect degradation products (e.g., sulfonamide hydrolysis).
¹H/¹³C NMR Confirm regiochemistry of benzodioxole and piperazine substitution patterns.
X-ray Crystallography Resolve crystal structure to validate stereochemistry (critical for receptor binding) .

Advanced: How can conflicting pharmacokinetic (PK) data from in vitro vs. in vivo studies be reconciled?

Case Example : In vitro microsomal assays may predict rapid hepatic clearance due to CYP3A4-mediated oxidation of the piperazine ring, while in vivo rodent studies show prolonged half-life.

Q. Resolution Strategies :

  • Species-Specific Metabolism : Use humanized liver models (e.g., chimeric mice with human hepatocytes) to bridge gaps.
  • Prodrug Design : Modify the sulfonamide group to enhance metabolic stability without compromising solubility.
  • Physiologically-Based PK Modeling : Incorporate tissue distribution data (e.g., brain penetration via logP optimization) .

Basic: What are the primary challenges in scaling up synthesis for preclinical studies?

  • Purification : Chromatography is often required to isolate the product from regioisomers (e.g., due to piperazine branching).
  • Yield Optimization : Key steps (e.g., sulfonylation) may require iterative solvent screening (e.g., DCM vs. THF) and catalyst selection (e.g., DMAP vs. pyridine) .

Advanced: How can computational methods predict off-target interactions of this compound?

Q. Workflow :

Pharmacophore Screening : Use Schrödinger’s Phase to map potential interactions with unrelated targets (e.g., hERG channels).

Machine Learning : Train models on ChEMBL data to flag risks like phospholipidosis or mitochondrial toxicity.

Validation : Confirm predictions with high-content screening (e.g., mitochondrial membrane potential assays) .

Basic: What in vitro assays are recommended for initial biological profiling?

  • CYP Inhibition : Use fluorogenic substrates (e.g., CYP2D6) to assess metabolic interference.
  • Plasma Protein Binding : Equilibrium dialysis to measure free fraction (critical for dose extrapolation).
  • Aqueous Solubility : Shake-flask method with HPLC quantification .

Advanced: How can crystallographic data resolve ambiguities in stereochemical assignments?

Case Study : X-ray diffraction of a related piperazine-sulfonamide analog (e.g., N-(2-ethylphenyl)-4-fluoro-3-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)benzamide) confirmed axial chirality in the piperazine ring, resolving NMR ambiguity. Apply similar protocols using synchrotron radiation for high-resolution data .

Basic: What safety considerations are critical during handling?

  • Toxicity Screening : Ames test for mutagenicity (bacterial reverse mutation assay).
  • PPE : Use nitrile gloves and fume hoods to prevent dermal absorption (sulfonamides can penetrate latex).
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal .

Advanced: How can metabolomic profiling identify species-specific metabolic pathways?

Q. Methodology :

  • LC-HRMS : Profile metabolites in hepatocyte incubations (human vs. rodent).
  • Isotope Tracing : Use ¹⁴C-labeled compound to track metabolic fate.
  • Pathway Enrichment Analysis : Tools like MetaboAnalyst to map dominant pathways (e.g., glucuronidation vs. sulfation) .

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